Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
CAS No.: 87943-96-2
Cat. No.: VC3941162
Molecular Formula: C12H13BrO4
Molecular Weight: 301.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87943-96-2 |
---|---|
Molecular Formula | C12H13BrO4 |
Molecular Weight | 301.13 g/mol |
IUPAC Name | ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate |
Standard InChI | InChI=1S/C12H13BrO4/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8/h4-7,10H,3H2,1-2H3 |
Standard InChI Key | OWFFTVVEZANQDO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC)Br |
Canonical SMILES | CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC)Br |
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is an organic compound with significant applications in scientific research and industrial processes. It is characterized by its molecular formula, C12H13BrO4, and molecular weight of 301.13 g/mol . This compound is often used as an intermediate in organic synthesis due to its reactive bromine and methoxyphenyl groups.
Synthesis Methods
The synthesis of Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate can be achieved through several routes. One method involves the bromination of ethyl 3-(4-methoxyphenyl)propanoate using bromine in the presence of a suitable catalyst. Another approach is the oxidation of ethyl 2-bromo-3-(4-methoxyphenyl)propanoate using oxidizing agents like potassium permanganate or chromium trioxide .
Applications in Research and Industry
This compound is widely used in scientific research as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility in undergoing various chemical reactions makes it a valuable building block for further modifications.
Pharmaceutical Applications
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate serves as a precursor in the synthesis of novel drugs, particularly those targeting specific biological pathways. Its ability to undergo oxidation, reduction, and substitution reactions allows for the creation of diverse pharmaceutical compounds.
Material Science Applications
In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength, contributing to the production of advanced materials.
Agricultural Chemicals
It plays a role in the formulation of agrochemicals, aiding in the development of effective herbicides and pesticides that improve crop yields.
Hazard and Safety Information
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is classified as a hazardous substance due to its potential toxicity and reactivity. It is categorized under UN# 3265, Class 8, with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H314 | Causes severe skin burns and eye damage |
UN# | 3265 |
Class | 8 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume